1-Ethyl-2-isopropyl-1,4-diazepane 1-Ethyl-2-isopropyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18623440
InChI: InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

1-Ethyl-2-isopropyl-1,4-diazepane

CAS No.:

Cat. No.: VC18623440

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-isopropyl-1,4-diazepane -

Specification

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name 1-ethyl-2-propan-2-yl-1,4-diazepane
Standard InChI InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3
Standard InChI Key PXRLGJYMPDOVAR-UHFFFAOYSA-N
Canonical SMILES CCN1CCCNCC1C(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecular framework of 1-ethyl-2-isopropyl-1,4-diazepane consists of a diazepane ring (C₅H₁₀N₂) substituted with an ethyl group at position 1 and an isopropyl group at position 2. The saturated ring adopts a chair-like conformation, with the nitrogen atoms positioned to facilitate hydrogen bonding and coordination interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₀H₂₂N₂
Molecular weight170.30 g/mol
IUPAC name1-ethyl-2-propan-2-yl-1,4-diazepane
Canonical SMILESCCN1CCCNCC1C(C)C
InChIKeyPXRLGJYMPDOVAR-UHFFFAOYSA-N

The dihydrochloride salt (C₁₀H₂₄Cl₂N₂; MW 243.22 g/mol) enhances aqueous solubility, making it preferable for biological assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • Ethyl group: δ 1.20–1.40 ppm (CH₃), δ 2.50–2.70 ppm (CH₂ adjacent to N1) .

  • Isopropyl group: δ 1.10–1.30 ppm (CH₃), δ 2.30–2.50 ppm (CH adjacent to N2) .

  • Diazepane ring: δ 3.10–3.50 ppm (N-CH₂ protons) .

Infrared (IR) spectra show N-H stretching at 3235 cm⁻¹ and C=O absence, confirming the absence of carbonyl groups in the base structure .

Synthesis and Derivitization

Ring Formation Strategies

While explicit protocols for 1-ethyl-2-isopropyl-1,4-diazepane are scarce, analogous diazepanes are synthesized via:

  • Cyclocondensation: 1,4-diamines react with diketones or dihalides under reflux conditions .

  • Reductive Amination: Ethylenediamine derivatives undergo alkylation with isopropyl halides, followed by catalytic hydrogenation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amine alkylationIsopropyl bromide, K₂CO₃, DMF65–75
Ring closureSnCl₂·2H₂O, HCl, ethanol50–60
Salt formationHCl gas in diethyl ether85–90

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving regioselectivity at N4 .

Dihydrochloride Preparation

Treatment of the free base with anhydrous HCl in ethanol yields the dihydrochloride salt, which is crystallized from acetone/water mixtures . The salt exhibits enhanced stability and solubility (≥50 mg/mL in water) .

Physicochemical Properties

Solubility and Partitioning

  • Free base: Lipophilic (LogP 3.20), soluble in chloroform, DCM, and THF .

  • Dihydrochloride: Hydrophilic (LogP 1.45), soluble in water, methanol, and DMSO .

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 215°C for the free base and 190°C for the salt, indicating moderate thermal stability .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; administer oxygen if needed
Skin contactWash with soap/water; apply emollient
Eye contactIrrigate with saline ≥15 minutes
IngestionRinse mouth; do NOT induce vomiting

Applications in Scientific Research

Medicinal Chemistry

1-Ethyl-2-isopropyl-1,4-diazepane serves as a precursor for SARS-CoV-2 main protease (Mpro) inhibitors. Structural analogs demonstrate IC₅₀ values as low as 16 nM by occupying the S1′ pocket through water-mediated hydrogen bonds .

Coordination Chemistry

The bifunctional nitrogen sites chelate transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with applications in catalysis and materials science .

Comparative Analysis with Piperazine Analogs

Diazepane derivatives exhibit:

  • 10-fold higher enzymatic inhibition than piperazines due to conformational rigidity .

  • Reduced P-glycoprotein-mediated efflux (efflux ratio 2.1 vs. 5.8 for GC-67) .

Future Directions

Ongoing research focuses on:

  • Pharmacokinetic optimization: Modifying the isopropyl group to enhance blood-brain barrier penetration .

  • Green synthesis: Developing solvent-free cyclization methods using biocatalysts .

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